4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE
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Overview
Description
4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and several substituents that contribute to its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of various substituents. One common method involves the reaction of 3-chloro-4-ethoxy-5-methoxybenzylamine with an appropriate oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions, where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and disease treatment.
Mechanism of Action
The mechanism of action of 4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives with different substituents. Examples include:
- 4-AMINO-5-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXYBENZAMIDE
- 4-AMINO-5-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)-2-METHOXYBENZAMIDE HYDROCHLORIDE
Uniqueness
The uniqueness of 4-AMINO-N-(2-{[(3-CHLORO-4-ETHOXY-5-METHOXYPHENYL)METHYL]AMINO}ETHYL)-1,2,5-OXADIAZOLE-3-CARBOXAMIDE lies in its specific substituents and the resulting chemical properties.
Properties
Molecular Formula |
C15H20ClN5O4 |
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Molecular Weight |
369.8g/mol |
IUPAC Name |
4-amino-N-[2-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C15H20ClN5O4/c1-3-24-13-10(16)6-9(7-11(13)23-2)8-18-4-5-19-15(22)12-14(17)21-25-20-12/h6-7,18H,3-5,8H2,1-2H3,(H2,17,21)(H,19,22) |
InChI Key |
OVNRKSJWOLMRFL-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCCNC(=O)C2=NON=C2N)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)CNCCNC(=O)C2=NON=C2N)OC |
Origin of Product |
United States |
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